molecular formula C28H36Br2N2O2S2 B12102095 (6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one

(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one

Cat. No.: B12102095
M. Wt: 656.5 g/mol
InChI Key: SUOUFPMSMVABNV-VHXPQNKSSA-N
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Description

(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one is a complex organic compound with a unique structure. This compound belongs to the class of thieno[3,2-b]pyrroles, which are known for their diverse applications in various fields, including materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include bromination, cyclization, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution using sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the thieno[3,2-b]pyrrole structure.

Uniqueness

(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one stands out due to its unique combination of bromine atoms and thieno[3,2-b]pyrrole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H36Br2N2O2S2

Molecular Weight

656.5 g/mol

IUPAC Name

(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one

InChI

InChI=1S/C28H36Br2N2O2S2/c1-5-9-11-17(7-3)15-31-19-13-21(29)35-25(19)23(27(31)33)24-26-20(14-22(30)36-26)32(28(24)34)16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b24-23-

InChI Key

SUOUFPMSMVABNV-VHXPQNKSSA-N

Isomeric SMILES

CCCCC(CC)CN1C2=C(/C(=C/3\C4=C(C=C(S4)Br)N(C3=O)CC(CC)CCCC)/C1=O)SC(=C2)Br

Canonical SMILES

CCCCC(CC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CC)CCCC)C1=O)SC(=C2)Br

Origin of Product

United States

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